

# In-Depth Technical Guide: N,N-Dimethyloctanamide (CAS 1118-92-9)

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## Compound of Interest

Compound Name: *N,N-Dimethyloctanamide*

Cat. No.: B075486

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## Executive Summary

**N,N-Dimethyloctanamide**, also known as N,N-Dimethylcaprylamide, is a versatile polar aprotic solvent and chemical intermediate with the CAS number 1118-92-9.<sup>[1][2]</sup> Its unique combination of a long alkyl chain and a dimethyl-substituted amide group imparts both hydrophobic and polar characteristics, making it a valuable compound in a wide array of industrial and research applications.<sup>[3]</sup> This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, safety and handling information, and its primary applications.

## Chemical and Physical Properties

**N,N-Dimethyloctanamide** is a colorless to pale yellow liquid with a faint, amine-like odor at room temperature.<sup>[1][3]</sup> Its high boiling point and thermal stability make it suitable for high-temperature processes.<sup>[1]</sup> Key quantitative properties are summarized in Table 1.

Table 1: Physicochemical Properties of **N,N-Dimethyloctanamide**

Property	Value	Reference(s)
CAS Number	1118-92-9	[1][2]
Molecular Formula	C <sub>10</sub> H <sub>21</sub> NO	[1][2][4]
Molecular Weight	171.28 g/mol	[1][2][4]
Appearance	Colorless to pale yellow liquid	[1][3]
Density	~0.88 g/cm <sup>3</sup> at 25°C	[1]
Boiling Point	~260°C (760 mmHg); 233.6°C (760 mmHg)	[1][2]
Melting Point	~ -20°C	[1]
Flash Point	~120°C; 87.7°C	[1][2]
Solubility	Partially soluble in water; miscible with alcohols, ethers, and ketones.	[1]
Refractive Index (nD)	~1.440–1.450	[1]

## Synthesis of N,N-Dimethyloctanamide

**N,N-Dimethyloctanamide** is typically synthesized via amidation reaction. Two primary routes are commonly employed, starting from either octanoic acid or its more reactive derivative, octanoyl chloride.

### Synthesis from Octanoic Acid and Dimethylamine

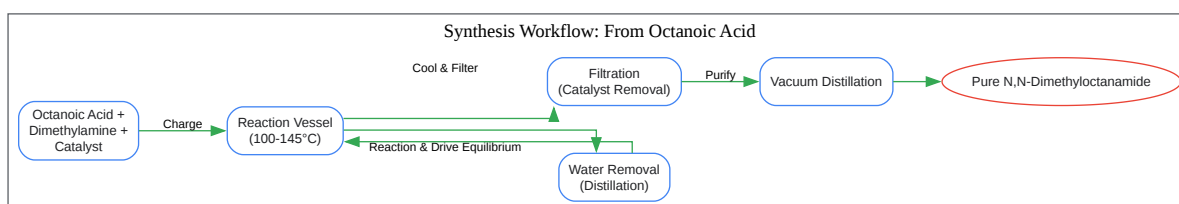
This is a direct amidation method that involves the reaction of octanoic acid with dimethylamine, typically in the presence of a catalyst and heat to drive off the water byproduct. [5][6]

#### Experimental Protocol:

- **Reaction Setup:** In a four-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and a distillation condenser, add octanoic acid and a catalyst (e.g., 2% by

weight of a specialized catalyst, or a dehydrating agent like  $P_2O_5$ ).<sup>[1][7]</sup>

- **Reagent Addition:** While stirring, introduce dimethylamine gas into the flask or add an aqueous solution of dimethylamine. The molar ratio of octanoic acid to dimethylamine is typically between 1:1 and 1:1.8.<sup>[5][7]</sup>
- **Reaction Conditions:** Heat the mixture to a temperature range of 100-145°C.<sup>[6][8]</sup> The reaction is monitored by measuring the acid number of the mixture.<sup>[7]</sup> Water is continuously removed by distillation to drive the equilibrium towards the product.
- **Work-up and Purification:** Once the reaction is complete (indicated by a stable, low acid value), cool the mixture to below 50°C.<sup>[7]</sup> The catalyst is removed by filtration. The crude product is then purified by vacuum distillation to yield **N,N-Dimethyloctanamide** as a clear liquid.<sup>[5][7]</sup>



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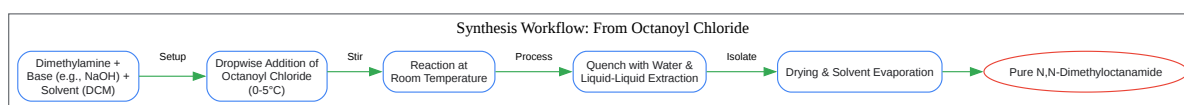
Caption: General workflow for the synthesis of **N,N-Dimethyloctanamide** from octanoic acid.

## Synthesis from Octanoyl Chloride and Dimethylamine

This method, an example of the Schotten-Baumann reaction, is generally faster and proceeds under milder conditions due to the higher reactivity of the acyl chloride. It requires a base to neutralize the HCl byproduct.<sup>[9][10]</sup>

Experimental Protocol:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve dimethylamine in an inert solvent like dichloromethane (DCM). Add a base, such as triethylamine or aqueous sodium hydroxide, to the flask.[9][11] Cool the mixture in an ice bath.
- **Reagent Addition:** Dissolve octanoyl chloride (1.0 equivalent) in DCM and add it to the addition funnel. Add the octanoyl chloride solution dropwise to the cooled, stirring dimethylamine solution.
- **Reaction Progression:** After the addition is complete, allow the reaction to stir at room temperature. The progress can be monitored by Thin-Layer Chromatography (TLC) or by the disappearance of the octanoyl chloride peak ( $\sim 1800\text{ cm}^{-1}$ ) in FT-IR.[9]
- **Work-up:** Quench the reaction by adding water. Separate the organic layer. Extract the aqueous layer with DCM.
- **Purification:** Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation.[11]



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Caption: General workflow for the synthesis of **N,N-Dimethyloctanamide** from octanoyl chloride.

## Analytical and Spectroscopic Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of synthesized **N,N-Dimethyloctanamide**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information.<sup>[1]</sup>

Experimental Protocol:

- **Sample Preparation:** Prepare a solution of **N,N-Dimethyloctanamide** at a concentration of approximately 10 mM in a deuterated solvent (e.g., CDCl<sub>3</sub>) in a 5 mm NMR tube.<sup>[12]</sup> Add a small amount of tetramethylsilane (TMS) as an internal standard (0.00 ppm).
- **<sup>1</sup>H NMR Acquisition:** Acquire the proton NMR spectrum on a 300-600 MHz spectrometer. A key feature is the presence of two distinct singlets for the N-methyl groups around 2.9-3.0 ppm due to restricted rotation around the C-N amide bond.
- **<sup>13</sup>C NMR Acquisition:** Acquire the proton-decoupled carbon NMR spectrum. Typical acquisition parameters include a 2-second relaxation delay.<sup>[12]</sup>
- **Data Processing:** Process the spectra using appropriate software. Reference the chemical shifts to TMS.

Table 2: Representative NMR Signal Assignments for **N,N-Dimethyloctanamide** in CDCl<sub>3</sub>

Atom(s)	<sup>1</sup> H NMR (ppm)	<sup>13</sup> C NMR (ppm)
CH <sub>3</sub> -(CH <sub>2</sub> ) <sub>6</sub> -	~0.88 (t)	~14.0
-(CH <sub>2</sub> ) <sub>5</sub> -	~1.2-1.3 (m)	~22.6, 25.8, 29.3, 31.7
-CH <sub>2</sub> -CH <sub>2</sub> -C=O	~1.6 (quintet)	~24.8
-CH <sub>2</sub> -C=O	~2.3 (t)	~35.0
N-(CH <sub>3</sub> ) <sub>2</sub>	~2.9-3.0 (2 x s)	~35.0, 38.0
C=O	-	~170-173

Note: Exact chemical shifts may vary based on solvent and experimental conditions.<sup>[1]</sup>

## Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify functional groups. The most diagnostic peak for **N,N-Dimethyloctanamide** is the strong carbonyl (C=O) stretch of the tertiary amide.

Experimental Protocol:

- Sample Preparation (Neat Liquid): Place a small drop of the liquid sample directly onto the surface of an ATR crystal or between two KBr plates to form a thin film.[\[3\]](#)[\[13\]](#)
- Background Spectrum: Record a background spectrum of the empty instrument.[\[14\]](#)
- Sample Spectrum: Record the spectrum of the sample over the range of 4000-600  $\text{cm}^{-1}$ .[\[14\]](#)
- Data Analysis: The resulting spectrum should be analyzed for characteristic absorption bands.

Table 3: Key FTIR Absorption Bands for **N,N-Dimethyloctanamide**

Functional Group	Wavenumber ( $\text{cm}^{-1}$ )	Description
C-H (Alkyl)	2850-3000	Strong, stretching vibrations
C=O (Amide)	1630-1660	Strong, characteristic carbonyl stretch

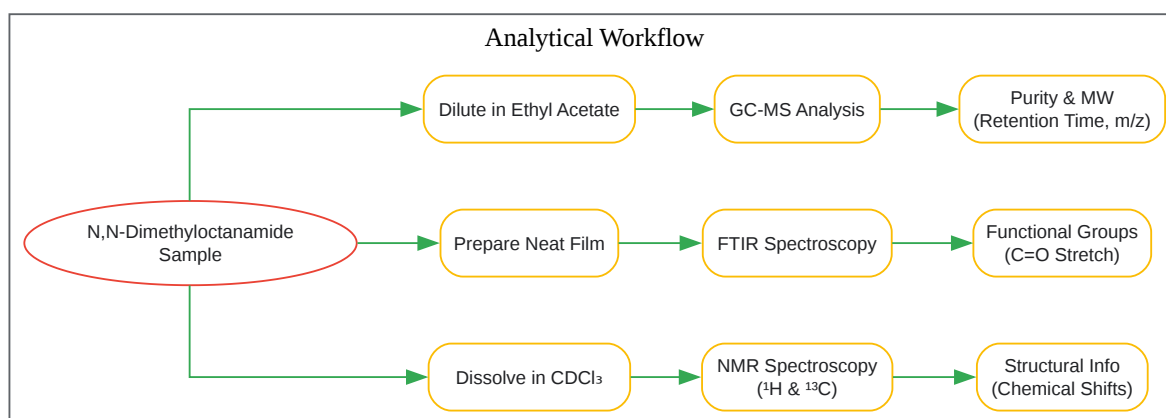
## Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing purity and identifying volatile impurities.[\[1\]](#)

Experimental Protocol:

- Sample Preparation: Prepare a dilute solution of **N,N-Dimethyloctanamide** in a volatile organic solvent such as ethyl acetate or methanol.
- GC-MS Instrument Parameters:
  - GC Column: Use a mid-polarity column, such as a DB-5MS (30 m x 0.25 mm i.d., 0.25  $\mu\text{m}$  film thickness).[\[15\]](#)

- Injector Temperature: Set to 160-180°C.[15]
- Carrier Gas: Helium at a constant flow rate (e.g., 1.5 mL/min).[16]
- Oven Program: Start at a suitable temperature (e.g., 50°C), hold for a few minutes, then ramp up to a final temperature to ensure elution of the compound.
- MS Interface Temperature: 270-290°C.[15]
- Ionization Mode: Electron Impact (EI) at 70 eV.[15]
- Data Acquisition and Analysis: Inject the sample. The retention time is used for chromatographic identification, while the mass spectrum confirms the molecular weight and fragmentation pattern. The molecular ion peak ( $M^+$ ) is expected at  $m/z$  171.



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Caption: Workflow for the analytical characterization of **N,N-Dimethyloctanamide**.

## Applications

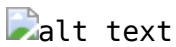
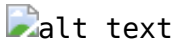
**N,N-Dimethyloctanamide**'s properties make it a highly versatile compound.

- **Agrochemicals:** It is widely used as a high-purity solvent in pesticide formulations, helping to dissolve active ingredients and improve stability. It also acts as a synergist, enhancing the potency of pesticides.[\[9\]](#)
- **Polymer Industry:** It serves as a solvent for various polymers, including polyamides and polyacrylonitrile, and acts as a plasticizer to improve flexibility and durability.[\[1\]](#)
- **Paints and Coatings:** Its excellent solvency for a wide range of resins, polymers, and pigments makes it a valuable component in paint formulations, where it also helps control viscosity.[\[11\]](#)
- **Chemical Synthesis:** It is used as a solvent and reactant in various chemical reactions.[\[3\]](#)[\[5\]](#)  
It has been identified as an effective cosolvent in palladium-catalyzed cross-coupling reactions, particularly in flow chemistry applications.[\[1\]](#)[\[17\]](#)
- **Other Industrial Uses:** It can be a precursor in the production of surfactants and lubricants.[\[5\]](#)

## Safety and Handling

Table 4: GHS Hazard Information for **N,N-Dimethyloctanamide**



Pictogram(s)	Signal Word	Hazard Statement(s)	Precautionary Statement(s)
 	Danger	H315: Causes skin irritation.[4][8] H318/H319: Causes serious eye damage/irritation.[4][8] [13] H335: May cause respiratory irritation.[4][18]	P264: Wash hands thoroughly after handling.[8] P280: Wear protective gloves/eye protection/face protection.[8][13] P302+P352: IF ON SKIN: Wash with plenty of water.[8][13] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8][13]

#### Handling and Storage:

- Handle in a well-ventilated place.[8]
- Wear suitable protective clothing, gloves, and eye/face protection.[8]
- Avoid contact with skin and eyes.[8]
- Store in a tightly closed container in a dry, cool, and well-ventilated place.[8]
- Store apart from foodstuff containers or incompatible materials.[8]

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- To cite this document: BenchChem. [In-Depth Technical Guide: N,N-Dimethyloctanamide (CAS 1118-92-9)]. BenchChem, [2026]. [Online PDF]. Available at:

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